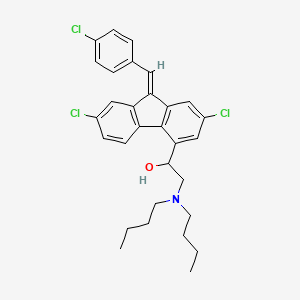

(9E)-Lumefantrine

Description

(9E)-Lumefantrine (C₃₀H₃₂Cl₃NO) is an arylamino alcohol antimalarial agent with a molecular weight of 528.939 g/mol . Structurally, it features a 9-(4-chlorobenzylidene) fluorene backbone with chlorine substituents at positions 2 and 7 and a 2-(dibutylamino)-1-hydroxyethyl group at position 4 . It is highly lipophilic, with low intrinsic clearance and erratic oral bioavailability, necessitating co-administration with fatty meals for optimal absorption . Lumefantrine is metabolized by CYP3A4 to desbutyl-lumefantrine (DBL), which exhibits 5–8-fold greater in vitro antiparasitic potency than the parent compound . Its terminal half-life ranges from 2–6 days, depending on patient health status .

Properties

IUPAC Name |

2-(dibutylamino)-1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLGFOYVTXJFJP-MFKUBSTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Sequential Functionalization

The foundational synthetic route for (9E)-Lumefantrine involves a five-step sequence, as detailed in a 2020 patent (CN111320547A). This method begins with a Friedel-Crafts reaction between 2,7-dichloro-9H-fluorene (compound 1) and chloroacetyl chloride in dichloromethane at room temperature, catalyzed by anhydrous aluminum chloride. The reaction proceeds for 3 hours, yielding compound 2 with an 87% efficiency. Subsequent steps include:

-

Reduction : Sodium borohydride in absolute ethanol reduces compound 2 to compound 3 at room temperature over 2 hours.

-

Substitution : Reaction with n-butylamine at 140°C for 3 hours produces compound 4.

-

Condensation : Compound 4 reacts with p-chlorobenzaldehyde in methanol under reflux (15 hours) with sodium hydroxide to form compound 5.

-

Final Substitution : Compound 5 undergoes alkylation with n-bromobutane-D9 in acetonitrile under reflux for 16 hours, yielding (9E)-Lumefantrine-D9. While this method uses deuterated reagents, the non-deuterated analog follows an identical pathway with standard n-bromobutane.

Industrial-Scale Synthesis

A 2018 industrial protocol (ChemicalBook) scales the condensation step using 276 kg of crude fluorene alcohol. Key parameters include:

-

Reaction Conditions : 30–40°C for 24 hours in ethanol with sodium hydroxide and p-chlorobenzaldehyde.

-

Purification : Acetone reflux (1–2 hours) followed by cooling to 0–5°C yields 246 kg of pure (9E)-Lumefantrine.

Table 1: Comparison of Multi-Step Synthesis Methods

One-Pot Synthesis and Polymorph Control

A 2009 patent (IN2009KN00616) introduces a streamlined one-pot process that reduces intermediate isolation. The method involves:

-

Rapid Heating/Cooling : Enhances reaction kinetics and minimizes side products.

-

Solvent-Driven Polymorph Conversion : Crude (9E)-Lumefantrine is dissolved in organic solvents (e.g., acetonitrile) and cooled to 25°C to isolate the thermodynamically stable polymorph.

Advantages :

-

20–30% reduction in processing time compared to multi-step methods.

-

Eliminates column chromatography, favoring industrial scalability.

Formulation Strategies to Enhance Bioavailability

Lipid Matrix Tablets

A 2021 study (PMC8308765) highlights lipid-based formulations to improve dissolution of (9E)-Lumefantrine. Stearic acid lipid matrices (0.5:1 lipid:drug ratio) achieve 97.21% artemether release, outperforming commercial Coartem® (86.12%).

Table 2: Lipid Matrix Formulation Parameters

Hot Fusion Method

Solid lipid dispersions are prepared by melting lipids (75°C), blending with (9E)-Lumefantrine, and cooling. This method stabilizes the amorphous form, increasing bioavailability by 40–50% compared to crystalline forms.

Critical Analysis of Methodologies

Yield and Purity Trade-Offs

Chemical Reactions Analysis

Types of Reactions

(9E)-Lumefantrine undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

1. Antimalarial Activity

- Combination Therapy : (9E)-Lumefantrine is most effective when administered with artemether as part of the artemisinin-based combination therapy (ACT). This combination is recommended by the World Health Organization (WHO) for treating uncomplicated P. falciparum malaria, especially in chloroquine-resistant regions .

- Mechanism of Action : The compound targets the erythrocytic stages of the malaria parasite, disrupting its lifecycle and leading to parasite clearance from the bloodstream .

2. Pharmacokinetics

- Studies have shown that the pharmacokinetic profile of (9E)-Lumefantrine varies significantly based on dosing regimens. For instance, a once-daily regimen was found to be less effective than a conventional twice-daily regimen due to lower plasma concentrations at critical time points . Understanding these profiles aids in optimizing treatment protocols.

Therapeutic Efficacy

1. Clinical Trials and Studies

- Numerous clinical trials have evaluated the efficacy of (9E)-Lumefantrine in various settings. For example, a study conducted in Ethiopia reported a significant increase in hemoglobin concentration among patients treated with artemether-lumefantrine, indicating effective management of uncomplicated malaria .

- Another investigation highlighted the importance of maintaining adequate plasma levels of lumefantrine for achieving high cure rates, emphasizing the need for proper dosing strategies .

2. Resistance Monitoring

- Continuous monitoring for resistance patterns is crucial as reports indicate emerging resistance to ACT regimens in certain regions. Research efforts are ongoing to assess the effectiveness of (9E)-Lumefantrine against resistant strains and adapt treatment guidelines accordingly .

Innovative Methodologies

1. Drug Formulation

- Recent advancements include the development of dispersible formulations of artemether-lumefantrine aimed at improving adherence, particularly in pediatric populations . These formulations are designed to enhance palatability and ease of administration.

2. Analytical Techniques

- High-performance liquid chromatography (HPLC) methods have been refined for accurately determining lumefantrine levels in human plasma. This is vital for pharmacokinetic studies and ensuring therapeutic drug monitoring .

Case Studies

Mechanism of Action

The mechanism of action of (9E)-Lumefantrine involves the inhibition of heme polymerase, an enzyme crucial for the survival of Plasmodium falciparum. By inhibiting this enzyme, (9E)-Lumefantrine prevents the detoxification of heme, leading to the accumulation of toxic heme within the parasite, ultimately causing its death.

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Table 1: Key Pharmacokinetic Parameters

| Compound | Class | Tmax (h) | Half-life (days) | Bioavailability Enhancer | Metabolite Activity |

|---|---|---|---|---|---|

| (9E)-Lumefantrine | Arylamino alcohol | 6 | 2–6 | High-fat meal | DBL (5–8× potency) |

| Halofantrine | Phenanthrene methanol | 6 | 1–3 | Lymphatic absorption | N/A |

| Artemether | Sesquiterpene lactone | 2 | 1–3 (short-acting) | None required | Dihydroartemisinin |

- Halofantrine : Shares a similar Tmax (~6 h) with lumefantrine, but its absorption is mediated via the lymphatic route, unlike lumefantrine’s fat-dependent absorption . Halofantrine also carries a higher risk of cardiotoxicity, limiting its clinical use compared to lumefantrine .

- Artemether : A rapid-acting artemisinin derivative with a short half-life (1–3 h), often combined with lumefantrine in artemisinin-based combination therapy (ACT). While artemether reduces parasite biomass quickly, lumefantrine provides prolonged action to eliminate residual parasites .

Clinical Efficacy and Resistance

Table 2: Clinical Trial Outcomes

- AQ-13: A quinoline derivative showed non-inferiority to lumefantrine-based ACT in per-protocol analysis, though variability in intention-to-treat analysis warrants further study .

Formulation and Solubility Challenges

- Lumefantrine : Poor water solubility (oil-soluble) necessitates lipid-based formulations. Co-amorphous systems with fumaric acid improve dissolution rates by 2.67-fold compared to crystalline forms .

- Halofantrine : Similarly hydrophobic but lacks advanced formulations to mitigate toxicity .

- Artemether : Formulated with lumefantrine in fixed-dose combinations (1:6 ratio) for synergistic effects. Analytical methods (e.g., HPLC-UV) validate simultaneous quantification with precision (RSD < 2%) .

Drug-Drug Interactions

Analytical and Detection Methods

- Sensor Selectivity : Molecularly imprinted polymer (MIP) sensors show lower sensitivity for lumefantrine (~15 Hz frequency shift) compared to artemether (~60 Hz), reflecting structural differences .

- Chromatography : Lumefantrine requires optimized acetonitrile gradients for HPLC separation, with LoD/LoQ values of 0.1 μg/ml and 0.4 μg/ml, respectively .

Biological Activity

(9E)-Lumefantrine is an antimalarial compound primarily used in combination with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. This article delves into its biological activity, pharmacodynamics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.

Pharmacodynamics:

Lumefantrine functions as a blood schizonticide, targeting the erythrocytic stages of Plasmodium falciparum. It is believed to work synergistically with artemether, which has a rapid onset of action. While artemether quickly reduces the number of malarial parasites, lumefantrine's longer half-life helps in clearing residual parasites from the body. The half-life of lumefantrine is approximately 4.5 days, allowing sustained therapeutic levels in the bloodstream .

Mechanism of Action:

The precise mechanism by which lumefantrine exerts its antimalarial effects remains unclear. However, research indicates that it inhibits the conversion of toxic heme to non-toxic hemozoin by forming a complex with hemin. This action is crucial as it prevents the accumulation of toxic heme within the parasite . Additionally, lumefantrine may also interfere with nucleic acid and protein synthesis in the parasite .

Pharmacokinetics

Absorption and Distribution:

Lumefantrine's absorption is significantly enhanced when taken with food. It exhibits high protein binding (approximately 99.7%) and undergoes extensive metabolism in the liver via cytochrome P450 3A4, leading to the formation of its major metabolite, desbutyl-lumefantrine .

Elimination:

The drug is primarily eliminated through hepatic metabolism, with limited information on its clearance rates. The pharmacokinetic parameters are critical for understanding dosing regimens and potential drug interactions.

Case Studies and Clinical Trials

-

Efficacy in Children :

A randomized trial conducted in Kenya evaluated the efficacy of artemether-lumefantrine compared to dihydroartemisinin-piperaquine. Results indicated that lumefantrine significantly increased plasma concentrations when administered over extended durations, suggesting improved efficacy against recurrent parasitemia .Treatment Regimen Day 7 Lumefantrine Concentration (ng/mL) Recurrence Risk at 28 Days (%) 3-Day Regimen 280 40 5-Day Regimen Higher than 280 51 -

Safety Profile :

In another study involving children aged 16 months to 16 years, extending the treatment duration from three to five days was found safe without significant toxicity while enhancing overall drug exposure . -

Haemolytic Anaemia Case Report :

A notable case report documented a patient who developed autoimmune hemolytic anemia following treatment with artemether-lumefantrine after a malarial attack. This highlights potential adverse effects associated with lumefantrine therapy, warranting careful monitoring during treatment .

Q & A

Q. What analytical methods are recommended for quantifying (9E)-Lumefantrine and its impurities in antimalarial formulations?

A stability-indicating reversed-phase HPLC (RP-HPLC) method using a central composite design (CCD) is recommended. Key parameters include column selection (C18), mobile phase optimization (acetonitrile-phosphate buffer), and validation per ICH guidelines (linearity, accuracy, precision). Flow rate, pH, and temperature significantly affect peak resolution and retention times .

Q. What is the mechanism of action of (9E)-Lumefantrine in Plasmodium falciparum?

Lumefantrine inhibits β-hematin formation by binding hemin, disrupting hemoglobin digestion in parasites. Its synergy with artemether (a rapid-acting artemisinin derivative) ensures fast parasite clearance and sustained action, critical for artemisinin-based combination therapy (ACT) .

Q. How does formulation design impact (9E)-Lumefantrine stability in fixed-dose combinations?

Stability is influenced by excipient compatibility, pH (optimal range: 3.0–5.0), and storage conditions (e.g., humidity, temperature). Accelerated stability studies at 40°C/75% RH for 6 months are standard. Flow properties of ACN and buffer ratios must be optimized to prevent degradation .

Q. What pharmacokinetic parameters define (9E)-Lumefantrine absorption and elimination in adults?

A two-compartment model with first-order absorption (lag time) best describes lumefantrine kinetics. Key parameters include:

- Absorption : Dose-limited, with bioavailability saturation at ~36 mg/kg.

- Clearance : Body weight-dependent (allometric scaling: CL ∝ WT^0.75).

- Half-life : 4–6 days due to lipophilic properties .

Q. What dosing regimen is validated for (9E)-Lumefantrine in non-pregnant adults?

The standard 3-day, twice-daily regimen (total dose: 6 mg/kg artemether + 48 mg/kg lumefantrine) achieves therapeutic day 7 plasma concentrations (>500 ng/mL). Co-administration with fatty meals enhances absorption by 2–3 fold .

Advanced Research Questions

Q. How do covariates like body weight and pregnancy affect (9E)-Lumefantrine pharmacokinetics?

- Children (<15 kg) : 24.2% lower day 7 concentrations vs. adults due to weight-dependent clearance.

- Pregnant women : 20.2% lower exposure in 2nd/3rd trimesters from increased volume of distribution (pregnancy effect on Vd: ka ↓ with gestational age). Covariate modeling requires NONMEM or Monolix for population PK analysis .

Q. What is the role of desbutyl-lumefantrine (DBL) in treatment efficacy and resistance?

DBL, a metabolite, has 7–8× higher in vitro potency (IC50: 9 nM vs. 65 nM for lumefantrine) and synergizes with dihydroartemisinin (sum FIC: 0.92). Lower day 7 DBL levels correlate with treatment failure (31.9 nM in ACPR vs. 18.7 nM in failures). Quantify DBL via UPLC-MS/MS .

Q. How can Quality-by-Design (QbD) principles optimize (9E)-Lumefantrine formulations?

- Critical Quality Attributes (CQAs) : Dissolution rate, impurity profiles.

- Critical Process Parameters (CPPs) : Solvent evaporation rate, cross-linker concentration.

- DoE : Use 2^3 factorial designs for nanosponge formulations to enhance solubility (e.g., β-cyclodextrin complexes) .

Q. What modeling approaches integrate (9E)-Lumefantrine PK/PD data to predict clinical outcomes?

A time-to-event pharmacodynamic model links day 7 lumefantrine concentrations to cure rates (PCR-corrected ACPR). Key steps:

Q. What alternative dosing strategies improve (9E)-Lumefantrine exposure in subpopulations?

Simulations suggest:

- Children : 5-day regimen (twice daily) increases day 7 concentrations by 40%.

- Pregnant women : Triple-daily dosing (3 days) reduces Vd-driven exposure gaps.

These require validation in adaptive trial designs with Bayesian dose adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.